6-Chloro-4-(4-morpholinyl)-2-phenylquinoline
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Overview
Description
6-Chloro-4-(4-morpholinyl)-2-phenylquinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline typically involves the reaction of 6-chloroquinoline with morpholine and phenyl derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(4-morpholinyl)-2-phenylquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
6-Chloro-4-(4-morpholinyl)-2-phenylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-(4-morpholinyl)-3(2H)-pyridazinone
- 6-Chloro-4-(4-morpholinyl)-2-Pyridinecarboxylic acid
- 4-Chloro-6-(4-morpholinyl)-5-pyrimidinamine
Uniqueness
Compared to similar compounds, 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline stands out due to its unique combination of the quinoline core with morpholine and phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
853310-77-7 |
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Molecular Formula |
C19H17ClN2O |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
4-(6-chloro-2-phenylquinolin-4-yl)morpholine |
InChI |
InChI=1S/C19H17ClN2O/c20-15-6-7-17-16(12-15)19(22-8-10-23-11-9-22)13-18(21-17)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 |
InChI Key |
XKDKQUBPJFYAPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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